N-[(E)-(2-Hydroxyanilino)methylidene]benzamide
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Overview
Description
N-[(E)-(2-Hydroxyanilino)methylidene]benzamide is a Schiff base compound derived from the condensation of 2-hydroxyaniline and benzaldehyde. Schiff bases are known for their wide range of applications in various fields due to their ability to form stable complexes with metal ions. This compound is particularly interesting due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2-Hydroxyanilino)methylidene]benzamide typically involves the condensation reaction between 2-hydroxyaniline and benzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated for several hours, and the product is then isolated by filtration and recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale condensation reactions using similar conditions as in laboratory synthesis. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(2-Hydroxyanilino)methylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Ether or ester derivatives.
Scientific Research Applications
N-[(E)-(2-Hydroxyanilino)methylidene]benzamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Studied for its potential use in drug development due to its biological activity.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[(E)-(2-Hydroxyanilino)methylidene]benzamide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The compound’s hydroxyl and imine groups play a crucial role in its reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N-[(E)-(2-Hydroxyanilino)methylidene]benzamide is unique due to the presence of the hydroxyl group, which enhances its ability to form hydrogen bonds and increases its solubility in polar solvents. This feature distinguishes it from other Schiff bases that lack such functional groups .
Properties
CAS No. |
849942-53-6 |
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Molecular Formula |
C14H12N2O2 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
N-[(2-hydroxyphenyl)iminomethyl]benzamide |
InChI |
InChI=1S/C14H12N2O2/c17-13-9-5-4-8-12(13)15-10-16-14(18)11-6-2-1-3-7-11/h1-10,17H,(H,15,16,18) |
InChI Key |
XMLAOOVSYUZPCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC=NC2=CC=CC=C2O |
Origin of Product |
United States |
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